molecular formula C13H8FNS B12541824 6-(4-Fluorophenyl)-1,3-benzothiazole CAS No. 654069-99-5

6-(4-Fluorophenyl)-1,3-benzothiazole

Cat. No.: B12541824
CAS No.: 654069-99-5
M. Wt: 229.27 g/mol
InChI Key: DBLHPYHQWIWVAS-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of a fluorophenyl group at the 6th position of the benzothiazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 4-fluorobenzoyl chloride. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

    Step 1: 2-Aminothiophenol reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Step 2: Cyclization occurs, forming the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation.

    Disruption of Cellular Pathways: It interferes with signaling pathways that regulate cell growth and survival, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-1,3-benzothiazole
  • 6-(4-Bromophenyl)-1,3-benzothiazole
  • 6-(4-Methylphenyl)-1,3-benzothiazole

Comparison

Compared to its analogs, 6-(4-Fluorophenyl)-1,3-benzothiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity. For instance, the fluorinated derivative often shows enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

654069-99-5

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

6-(4-fluorophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H8FNS/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-8H

InChI Key

DBLHPYHQWIWVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CS3)F

Origin of Product

United States

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